2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
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Description
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as arylpiperazine-based alpha1-adrenergic receptor antagonists, have been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may interact with its targets by binding to these receptors, leading to changes in cellular signaling.
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to be involved in numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that this compound may influence the biochemical pathways associated with these conditions.
Pharmacokinetics
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .
Result of Action
Given its potential interaction with alpha1-adrenergic receptors, it can be inferred that the compound may influence cellular signaling pathways associated with these receptors, potentially leading to therapeutic effects in various neurological conditions .
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-7-19(14-17(16)2)24-12-10-23(11-13-24)15-21(25)22-18-5-8-20(26-3)9-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHHSVGFAZLXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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